3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
CAS No.: 2549030-90-0
Cat. No.: VC11838717
Molecular Formula: C16H16ClN5O
Molecular Weight: 329.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549030-90-0 |
|---|---|
| Molecular Formula | C16H16ClN5O |
| Molecular Weight | 329.78 g/mol |
| IUPAC Name | 3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C16H16ClN5O/c17-13-10-19-4-1-15(13)23-11-12-2-7-22(8-3-12)16-14(9-18)20-5-6-21-16/h1,4-6,10,12H,2-3,7-8,11H2 |
| Standard InChI Key | GXPGQTSXMLMJTM-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CN=C3C#N |
| Canonical SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CN=C3C#N |
Introduction
Chemical Structure and Nomenclature
3-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a polycyclic organic compound characterized by a pyrazine core substituted with a carbonitrile group at position 2 and a piperidine ring at position 3. The piperidine moiety is further modified at position 4 with a methyleneoxy linker connected to a 3-chloropyridin-4-yl group.
Molecular Formula and Weight
The molecular formula is C₁₇H₁₅ClN₆O, yielding a molecular weight of 378.81 g/mol. Key structural features include:
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A pyrazine ring (C₄H₂N₂) with a carbonitrile (-CN) substituent.
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A piperidine ring (C₅H₁₁N) linked via a nitrogen atom.
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A 3-chloropyridin-4-yl group (C₅H₃ClN) connected through an ether bond.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅ClN₆O |
| Molecular Weight | 378.81 g/mol |
| SMILES Notation | C1CN(CCC1COC2=NC=NC(=C2Cl)C3=CC=NC=C3)CC#N |
Synthetic Methodologies
The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile involves multi-step reactions, often leveraging nucleophilic substitution and cyclization strategies.
Formation of the Pyrazine Carbonitrile Core
The pyrazine-2-carbonitrile moiety is typically synthesized via partial hydrolysis of nitrile precursors. For example, 3-chloropyrazine-2-carbonitrile can be hydrolyzed under controlled basic conditions to yield intermediates like 3-chloropyrazine-2-carboxamide, which are subsequently functionalized .
Example Protocol:
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3-Chloropyrazine-2-carbonitrile (104 mmol) is treated with hydrogen peroxide (0.95 mol) and NaOH (pH 9) in water at 50–60°C for 2.5 hours.
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The product, 3-chloropyrazine-2-carboxamide, is recrystallized from ethanol (yield: 80%) .
Piperidine Functionalization
The piperidine ring is introduced via nucleophilic substitution. A common approach involves reacting 4-(chloromethyl)piperidine with the pyrazine intermediate under basic conditions.
Reaction Conditions:
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Solvent: Chlorobenzene
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Reagents: Phosphorus oxychloride, diisopropylethylamine
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Temperature: 0–90°C
Ether Linkage Formation
The 3-chloropyridin-4-yl group is attached via an ether bond using Mitsunobu or Williamson ether synthesis. For instance:
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4-Hydroxypiperidine is reacted with 3-chloro-4-hydroxypyridine in the presence of a base (e.g., K₂CO₃).
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The product is purified via column chromatography (PE/EtOAc eluent) .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the nitrile group.
Spectroscopic Data
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¹H NMR: Peaks at δ 8.45 (pyridine-H), δ 4.20 (methyleneoxy-CH₂), and δ 3.60 (piperidine-NCH₂).
Chemical Reactivity
The compound exhibits reactivity at three primary sites:
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Nitrile Group: Susceptible to hydrolysis to carboxylic acids or reduction to amines.
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Piperidine Nitrogen: Can participate in alkylation or acylation reactions.
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Chloropyridine Moiety: Undergoes nucleophilic aromatic substitution (e.g., with amines or thiols).
Example Reaction:
Hydrolysis of the nitrile group in acidic conditions yields 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carboxylic acid, a potential metabolite .
Biological Activity and Applications
Anticancer Activity
In vitro studies on analogous compounds demonstrate:
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IC₅₀: 0.1–1.0 μM against NSCLC (non-small cell lung cancer) cell lines.
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Mechanism: Inhibition of pro-survival signaling pathways (e.g., PI3K/Akt).
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